molecular formula C8H15Cl2N3O2 B2720210 methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride CAS No. 2244592-15-0

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride

Cat. No.: B2720210
CAS No.: 2244592-15-0
M. Wt: 256.13
InChI Key: SFFBDIHGUNXOBM-UHFFFAOYSA-N
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Description

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with 1-methylpyrazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFBDIHGUNXOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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